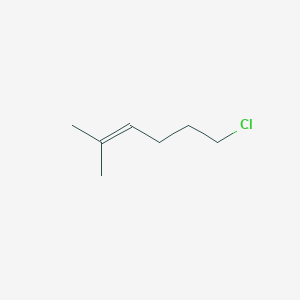![molecular formula C10H10N4O2 B8709193 3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B8709193.png)
3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile typically involves the condensation of a pyrazole derivative with a tetrahydrofuran-based aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also be employed to facilitate the reaction and reduce the overall reaction time. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxo-derivatives of the original compound.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the cyanide group.
Wissenschaftliche Forschungsanwendungen
3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[1-(Tetrahydro-2-oxo-3-furyl)ethylidene]amino}-4-cyano-5-methylpyrazole
- 3-{[1-(Tetrahydro-2-oxo-3-furyl)ethylidene]amino}-4-cyano-5-phenylpyrazole
Uniqueness
Compared to its analogs, 3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydrofuran moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H10N4O2 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
5-[1-(2-oxooxolan-3-yl)ethylideneamino]-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H10N4O2/c1-6(8-2-3-16-10(8)15)13-9-7(4-11)5-12-14-9/h5,8H,2-3H2,1H3,(H,12,14) |
InChI-Schlüssel |
OCVHZHWSSSSMJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=C(C=NN1)C#N)C2CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



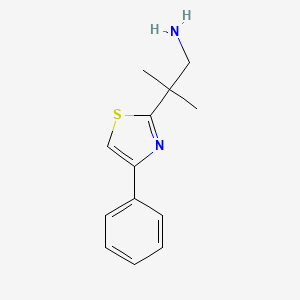
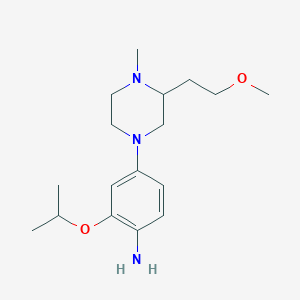
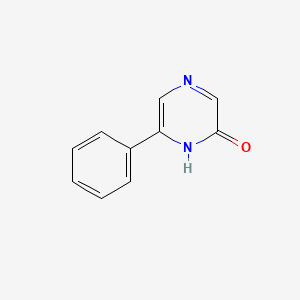
![5-(2-Chloroethoxy)benzo[b]thiophene](/img/structure/B8709146.png)
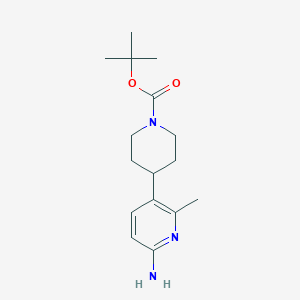
![(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B8709176.png)
![1-[(3-Chloropropyl)thio]-4-fluorobenzene](/img/structure/B8709181.png)
![1-(3-Amino-4-chlorobenzo[B]thiophen-2-YL)ethanone](/img/structure/B8709189.png)
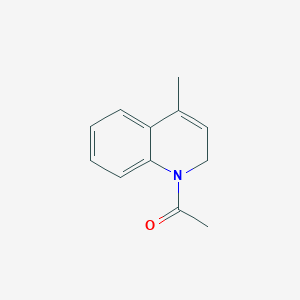
![Tetrahydro-4H-1,3-dioxolo[4,5-C]pyrrole hydrochloride](/img/structure/B8709212.png)
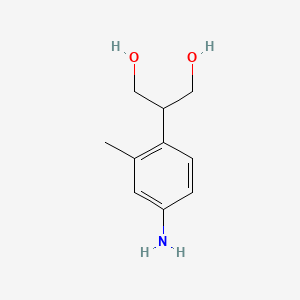
![1-[2-(Dimethylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B8709227.png)
